

# **BI-167107** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-167107 |           |
| Cat. No.:            | B15619068 | Get Quote |

An In-depth Technical Guide to **BI-167107** For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **BI-167107**, a high-affinity full agonist for the  $\beta 2$  adrenergic receptor. It covers the chemical structure, physicochemical and pharmacological properties, associated signaling pathways, and key experimental methodologies.

## **Core Chemical Identity**

**BI-167107** is a synthetic organic compound developed by Boehringer Ingelheim. It was created during a research campaign to develop third-generation, long-acting  $\beta$ 2-agonists for treating pulmonary diseases like asthma.[1][2][3] Its high potency and remarkably slow dissociation rate have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing the active state of the  $\beta$ 2 adrenergic receptor ( $\beta$ 2AR) and its complex with G-proteins.[1][3][4]

## **Chemical Structure and Identifiers**

The chemical structure and standard identifiers for **BI-167107** are summarized below.



| Identifier        | Value                                                                                                         |
|-------------------|---------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3] [5]oxazin-3(4H)-one[6] |
| CAS Number        | 1202235-68-4[5][6]                                                                                            |
| Molecular Formula | C21H26N2O4[6]                                                                                                 |
| SMILES            | O=C(N1)COC2=C1C(O)=CC=C2C(CNC(C)<br>(C)CC3=C(C)C=CC=C3)O[6]                                                   |
| 2D Structure      | ☑alt text                                                                                                     |

## **Physicochemical Properties**

Key physicochemical data for **BI-167107** are presented in the table below. This information is crucial for handling, formulation, and experimental design.

| Property         | Value                                             |
|------------------|---------------------------------------------------|
| Molecular Weight | 370.449 g/mol [6][7]                              |
| Purity           | >98% (via HPLC)[6][7]                             |
| Solubility       | Soluble in DMSO at 75 mg/mL (202.46 mM)[6]<br>[7] |

# **Pharmacological Profile**

**BI-167107** is characterized by its potent agonism at  $\beta$ -adrenergic receptors and a distinctive selectivity profile.

## **Mechanism of Action**

**BI-167107** acts as a full agonist at the β2 adrenergic receptor, a member of the G-protein-coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a



downstream signaling cascade. The compound's utility in structural studies is enhanced by its extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures the receptor remains in a stable, agonist-bound state.[1][3]

## **Potency and Efficacy**

The following table summarizes the quantitative pharmacological data for **BI-167107**, highlighting its high affinity and functional potency.

| Parameter         | Target     | Value              | Assay Type                |
|-------------------|------------|--------------------|---------------------------|
| K_d               | Human β2AR | 84 pM[1][3][4][5]  | Radioligand Binding       |
| EC50              | Human β2AR | 0.05 nM[1][3]      | cAMP Accumulation         |
| t½ (dissociation) | Human β2AR | 30 hours[1][3]     | Radioligand Dissociation  |
| IC50              | Human β1AR | 3.2 nM[1][2][3][6] | Agonist Radioligand       |
| IC50              | Human α1A  | 32 nM[1][2][3][6]  | Antagonist<br>Radioligand |

# **Selectivity Profile**

While highly potent at  $\beta$ 2AR, **BI-167107** is not entirely selective. A Eurofins Safety Panel 44<sup>TM</sup> screen revealed significant activity at other receptors.[1][2][3] Its activity at  $\beta$ 1AR is also notable.[1][2][3][6]



| Target                             | Activity Type | IC50            |
|------------------------------------|---------------|-----------------|
| β1 Adrenergic Receptor (human)     | Agonist       | 3.2 nM[1][2][3] |
| α1A Adrenergic Receptor (human)    | Antagonist    | 32 nM[1][2][3]  |
| 5-HT1B (human)                     | Antagonist    | 0.25 μM[2][3]   |
| 5-HT1A (human)                     | Agonist       | 1.4 μM[2][3]    |
| D2S (human)                        | Agonist       | 5.9 μM[2][3]    |
| 5-HT Transporter (human)           | Antagonist    | 6.1 μM[2][3]    |
| μ (MOP) Opioid Receptor<br>(human) | Agonist       | 6.5 μM[2][3]    |
| Dopamine Transporter (human)       | Antagonist    | 7.2 μM[2][3]    |

# **Signaling Pathway**

Activation of the  $\beta$ 2AR by **BI-167107** initiates the canonical Gs-protein signaling cascade. The diagram below illustrates this pathway.



Click to download full resolution via product page



β2AR Gs-protein signaling pathway activated by **BI-167107**.

## **Experimental Protocols**

**BI-167107**'s unique properties have led to its use in various experimental settings. Below are outlines of key methodologies.

## Synthesis of BI-167107

A practical, 7-step synthetic route has been developed for **BI-167107**, which is suitable for large-scale preparation.[9]

- Starting Material: 2-nitroresorcinol.
- Key advantages: The reported route avoids the use of highly toxic reagents.
- Confirmation: The final product structure was confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary literature, such as Wang et al., 2013, as cited in related publications.[9]

# **In Vitro Radioligand Binding Assay**

This protocol is used to determine the binding affinity (K\_d or K\_i) of **BI-167107** for its target receptors.





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

### Methodology Details:

 Membrane Preparation: Membranes are prepared from cells overexpressing the human β2AR.



- Competition Binding: A constant concentration of a suitable radioligand (e.g., [125] cyanopindolol) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (**BI-167107**).
- Equilibrium: The reaction is allowed to reach equilibrium.
- Separation: The mixture is rapidly filtered through glass fiber filters to separate receptorbound radioligand from the unbound fraction.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **BI-167107** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression. The inhibition constant (K\_i) is then calculated using the Cheng-Prusoff equation.[10]

## **CAMP Accumulation Assay**

This functional assay measures the ability of **BI-167107** to stimulate the production of the second messenger cyclic AMP (cAMP), providing a readout of its agonistic activity.

#### Methodology Details:

- Cell Culture: Whole cells expressing the β2AR (e.g., CHO or HEK293 cells) are cultured.
- Stimulation: Cells are incubated with varying concentrations of **BI-167107** for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
- Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[10][11]
- Data Analysis: A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC<sub>50</sub> value (the concentration producing 50% of the maximal response) is determined using a sigmoidal dose-response model.[11]

### Conclusion



**BI-167107** is a highly potent, long-acting full agonist of the  $\beta 2$  adrenergic receptor with significant activity at the  $\beta 1AR$  as well. Its unique pharmacological profile, particularly its high affinity and slow dissociation kinetics, has established it as a critical chemical tool for the biophysical and structural characterization of  $\beta$ -adrenergic receptors. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound in studies of GPCR structure, function, and pharmacology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Structure of a nanobody-stabilized active state of the β2 adrenoceptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI 167107 | 1202235-68-4 | Adrenergic Receptor | MOLNOVA [molnova.com]
- 7. BI 167107 | 1202235-68-4 | Adrenergic Receptor | MOLNOVA [molnova.com]
- 8. Biased signaling pathways in β2-adrenergic receptor characterized by 19F-NMR PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Affinity Functional Fluorescent Ligands for Human β-Adrenoceptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-167107 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com